ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carbamoyl Group: This is achieved through the reaction of the thieno[2,3-c]pyridine intermediate with a suitable carbamoylating agent.
Attachment of the Acetamido Group: This step involves the acylation of the intermediate with 2,5-dioxopyrrolidin-1-yl acetamide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of carbamoyl and acetamido groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its antimicrobial and cytotoxic properties.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: Studied for their anticonvulsant activities.
Uniqueness
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its unique thieno[2,3-c]pyridine core, which imparts distinct biological activities
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-2-27-17(26)20-6-5-9-10(7-20)28-16(14(9)15(18)25)19-11(22)8-21-12(23)3-4-13(21)24/h2-8H2,1H3,(H2,18,25)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADDBOOLUKWHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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